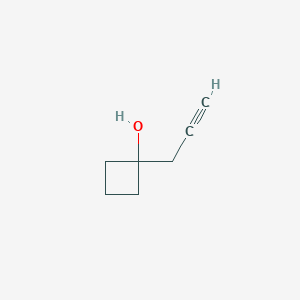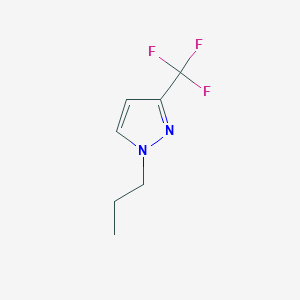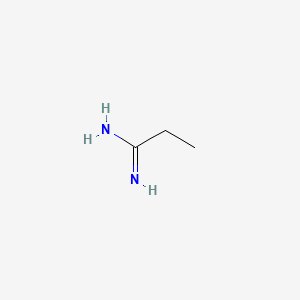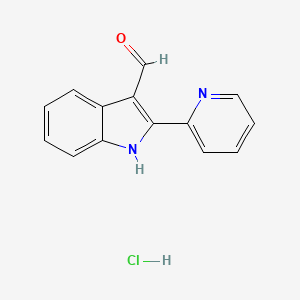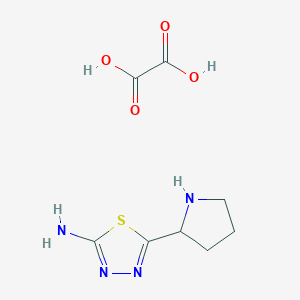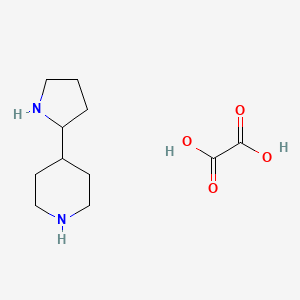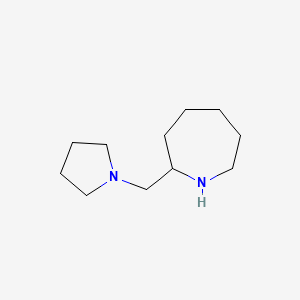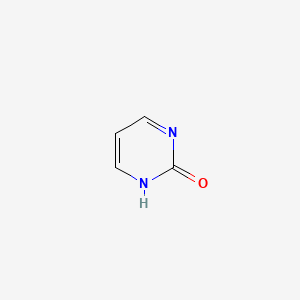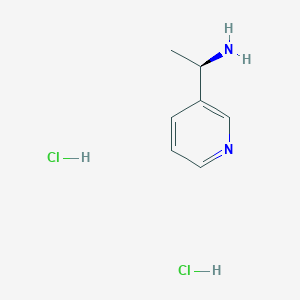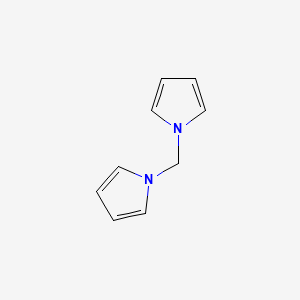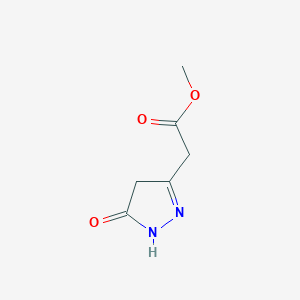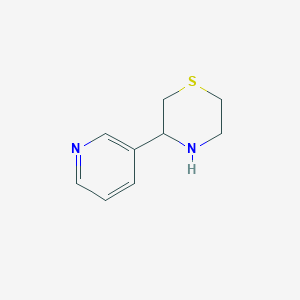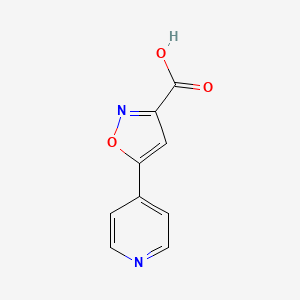![molecular formula C30H20N2O2 B3024237 (S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol CAS No. 862856-02-8](/img/structure/B3024237.png)
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
Overview
Description
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol is a chiral organic compound that features two naphthalene rings connected by a single bond, with each naphthalene ring substituted by a pyridin-2-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol typically involves the following steps:
Formation of the Binaphthalene Core: The initial step involves the coupling of two naphthalene units. This can be achieved through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.
Introduction of Pyridin-2-yl Groups: The pyridin-2-yl groups are introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the 2,2’ positions of the binaphthalene core. This can be accomplished through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridin-2-yl groups can be reduced to form piperidine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the pyridin-2-yl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium dichromate in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted naphthalene or pyridine derivatives.
Scientific Research Applications
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol has several applications in scientific research:
Asymmetric Synthesis: It is used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Coordination Chemistry: The compound can form complexes with transition metals, which are useful in catalysis and material science.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate with metal centers, inducing chirality in the resulting complexes. These chiral complexes can then catalyze various asymmetric reactions, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center in the complex.
Comparison with Similar Compounds
Similar Compounds
®-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol: The enantiomer of the compound, which has similar properties but opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A well-known chiral ligand used in asymmetric synthesis.
1,1’-Bi-2-naphthol (BINOL): Another chiral compound with a similar binaphthalene core, used in asymmetric catalysis.
Uniqueness
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol is unique due to the presence of both pyridin-2-yl and hydroxyl groups, which provide additional coordination sites and potential for hydrogen bonding. This enhances its versatility as a chiral ligand and its ability to form stable complexes with a variety of metal centers.
Properties
IUPAC Name |
1-(2-hydroxy-3-pyridin-2-ylnaphthalen-1-yl)-3-pyridin-2-ylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O2/c33-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)34)26-14-6-8-16-32-26/h1-18,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBMCSCMQZOZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=CC=N5)O)O)C6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



